molecular formula C17H24ClNO2 B13444739 Tilidine-d6 Hydrochloride CAS No. 1217655-15-6

Tilidine-d6 Hydrochloride

Cat. No.: B13444739
CAS No.: 1217655-15-6
M. Wt: 315.9 g/mol
InChI Key: MUWDJVKYGSDUSH-MHKFGTQZSA-N
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Description

Tilidine-d6 Hydrochloride is a deuterated form of Tilidine, a synthetic opioid analgesic. It is primarily used in scientific research as an internal standard in mass spectrometry due to its stable isotopic labeling. The compound is known for its effectiveness in pain management and is commonly used in countries like Germany, Switzerland, and Belgium for treating moderate to severe pain .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tilidine-d6 Hydrochloride is synthesized by incorporating deuterium atoms into the Tilidine molecule. The process involves the hydrogenation of Tilidine in the presence of deuterium gas. The reaction typically occurs under controlled conditions, including specific temperature and pressure settings to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound involves large-scale hydrogenation processes. The compound is then purified using various chromatographic techniques to achieve the desired purity levels. The final product is often dissolved in methanol for ease of use in research applications .

Chemical Reactions Analysis

Types of Reactions

Tilidine-d6 Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nortilidine and bisnortilidine, which are active metabolites of Tilidine .

Scientific Research Applications

Tilidine-d6 Hydrochloride is widely used in scientific research for various applications:

    Chemistry: It serves as an internal standard in mass spectrometry for the quantification of Tilidine levels.

    Biology: The compound is used in pharmacokinetic studies to understand the metabolism of Tilidine.

    Medicine: Research on pain management and the development of new analgesics often involves this compound.

    Industry: It is used in the quality control of pharmaceutical products containing Tilidine.

Mechanism of Action

Tilidine-d6 Hydrochloride exerts its effects by being metabolized into its active form, nortilidine. Nortilidine acts as an agonist at the Mu opioid receptors, which are responsible for pain relief. The conversion of Tilidine into nortilidine involves the enzymes CYP3A4 and CYP2C19. Inhibition of these enzymes can alter the efficacy and tolerability of Tilidine .

Comparison with Similar Compounds

Similar Compounds

    Tilidine: The non-deuterated form of Tilidine-d6 Hydrochloride.

    Nortilidine: An active metabolite of Tilidine.

    Bisnortilidine: Another metabolite of Tilidine.

Uniqueness

This compound is unique due to its stable isotopic labeling, which makes it an ideal internal standard in mass spectrometry. This labeling allows for precise quantification and analysis in various research applications .

Properties

CAS No.

1217655-15-6

Molecular Formula

C17H24ClNO2

Molecular Weight

315.9 g/mol

IUPAC Name

ethyl (1R,2R)-2-[bis(trideuteriomethyl)amino]-1-phenylcyclohex-3-ene-1-carboxylate;hydrochloride

InChI

InChI=1S/C17H23NO2.ClH/c1-4-20-16(19)17(14-10-6-5-7-11-14)13-9-8-12-15(17)18(2)3;/h5-8,10-12,15H,4,9,13H2,1-3H3;1H/t15-,17-;/m1./s1/i2D3,3D3;

InChI Key

MUWDJVKYGSDUSH-MHKFGTQZSA-N

Isomeric SMILES

[2H]C([2H])([2H])N([C@@H]1C=CCC[C@]1(C2=CC=CC=C2)C(=O)OCC)C([2H])([2H])[2H].Cl

Canonical SMILES

CCOC(=O)C1(CCC=CC1N(C)C)C2=CC=CC=C2.Cl

Origin of Product

United States

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